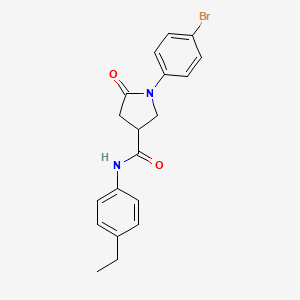
1-(4-bromophenyl)-N-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-bromophenyl)-N-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as Bepotastine, is a chemical compound that belongs to the class of pyrrolidine carboxamides. It has been extensively studied for its potential therapeutic applications in various diseases.
作用機序
1-(4-bromophenyl)-N-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide acts as a selective histamine H1 receptor antagonist. It blocks the binding of histamine to H1 receptors, thereby preventing the release of inflammatory mediators and reducing the symptoms of allergic reactions. 1-(4-bromophenyl)-N-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide also inhibits the release of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the pathogenesis of various diseases.
Biochemical and Physiological Effects:
1-(4-bromophenyl)-N-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been found to have several biochemical and physiological effects. It reduces the levels of eosinophils, mast cells, and basophils, which are involved in allergic reactions. 1-(4-bromophenyl)-N-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide also inhibits the release of histamine and leukotrienes, which are involved in the pathogenesis of various diseases. 1-(4-bromophenyl)-N-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has also been found to have antioxidant and anti-inflammatory properties.
実験室実験の利点と制限
1-(4-bromophenyl)-N-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has several advantages for lab experiments. It is readily available and can be easily synthesized. 1-(4-bromophenyl)-N-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide is also stable under normal laboratory conditions. However, 1-(4-bromophenyl)-N-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has some limitations for lab experiments. It has low solubility in water, which can make it difficult to dissolve and administer in vivo. 1-(4-bromophenyl)-N-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide also has a short half-life, which can limit its effectiveness in vivo.
将来の方向性
There are several future directions for the research on 1-(4-bromophenyl)-N-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide. One potential direction is the development of more potent and selective H1 receptor antagonists. Another potential direction is the investigation of the potential therapeutic applications of 1-(4-bromophenyl)-N-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide in other diseases, such as Alzheimer's disease, Parkinson's disease, and epilepsy. Additionally, further research is needed to explore the potential use of 1-(4-bromophenyl)-N-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide in combination with other drugs for the treatment of various diseases.
合成法
The synthesis of 1-(4-bromophenyl)-N-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide involves the reaction of 4-bromobenzaldehyde, 4-ethylphenylhydrazine, and pyrrolidine-3-carboxylic acid in the presence of acetic acid and acetic anhydride. The reaction yields 1-(4-bromophenyl)-N-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide as a white crystalline solid with a melting point of 151-153°C.
科学的研究の応用
1-(4-bromophenyl)-N-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to be effective in treating allergic rhinitis, urticaria, and atopic dermatitis. 1-(4-bromophenyl)-N-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy.
特性
IUPAC Name |
1-(4-bromophenyl)-N-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O2/c1-2-13-3-7-16(8-4-13)21-19(24)14-11-18(23)22(12-14)17-9-5-15(20)6-10-17/h3-10,14H,2,11-12H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUIHDJQEWCGRLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid (4-ethyl-phenyl)-amide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,1'-(2-hydroxy-1,3-phenylene)bis[5-(dimethylamino)-2,4-pentadien-1-one]](/img/structure/B5152971.png)
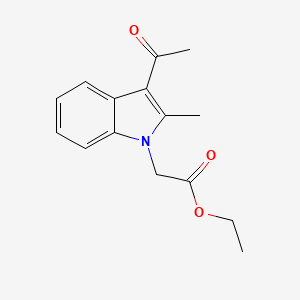
![N~1~-(3-chloro-4-methylphenyl)-N~2~-(2,5-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5152990.png)
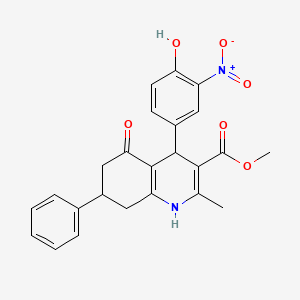
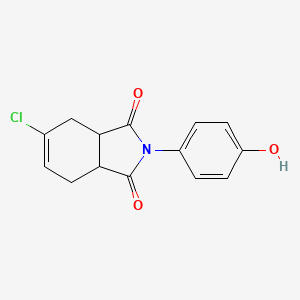
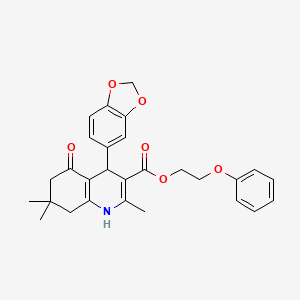
![3-[1-cyano-2-(2-nitrophenyl)vinyl]benzonitrile](/img/structure/B5153009.png)
![N-(2,6-dichlorophenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5153028.png)
![2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-[3-(methylthio)propyl]benzamide](/img/structure/B5153035.png)
![2-(4-ethyl-1-piperazinyl)-N-[2-(3-methoxyphenyl)ethyl]-2-indanecarboxamide](/img/structure/B5153043.png)
![methyl 4-{[5-(2,5-dimethoxyphenyl)-2-oxo-3(2H)-furanylidene]methyl}benzoate](/img/structure/B5153045.png)
![N,N-dibenzyl-1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]-1-(4-methoxyphenyl)methanamine](/img/structure/B5153049.png)

